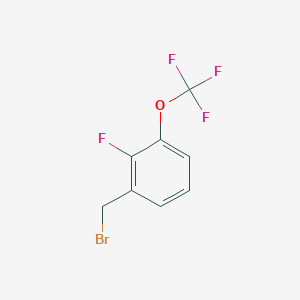

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene

描述

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene (CAS: 159689-88-0) is a halogenated aromatic compound with the molecular formula C₈H₆BrF₄O and a molecular weight of 275.03 g/mol. It features a benzene ring substituted with a bromomethyl group (-CH₂Br) at position 1, a fluorine atom (-F) at position 2, and a trifluoromethoxy group (-OCF₃) at position 3. This compound is a colorless to pale yellow liquid with a density of 1.572 g/cm³ and is typically stored in amber glass bottles to prevent photodegradation .

Its structural complexity arises from the combination of electron-withdrawing groups (fluorine and trifluoromethoxy) and the reactive bromomethyl moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bromomethyl group serves as a handle for further functionalization via nucleophilic substitution (SN2) or cross-coupling reactions .

属性

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLRETLTIMECAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672901 | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-59-0 | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Functionalization

The synthesis often begins with commercially available trifluoromethoxybenzene derivatives due to their industrial availability and cost-effectiveness.

- Trifluoromethoxybenzene is first subjected to selective fluorination at the 2-position, typically via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the precursor used.

- The fluorination step is optimized to avoid over-substitution or positional isomer formation.

Bromomethylation of the Aromatic Ring

The bromomethylation of the benzene ring is typically carried out using formaldehyde and hydrogen bromide or bromide salts under acidic catalysis. The process details are:

- Reagents: Formaldehyde (often as paraformaldehyde) and hydrogen bromide (HBr) or an alkali bromide salt combined with a strong acid.

- Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), and/or protonic acids like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄).

- Reaction Conditions:

- Temperature range: 0–100°C, preferably 20–90°C.

- Molar ratios: 1 to 5 moles of formaldehyde per mole of trifluoromethoxybenzene; 1.2 to 10 moles of bromide source per mole of trifluoromethoxybenzene.

- Solvents: Alcohols (e.g., methanol) or carboxylic acids (e.g., acetic acid) are used to facilitate the reaction.

- Workup: After reaction completion, the mixture is poured into ice water, extracted with water-immiscible organic solvents such as methyl tert-butyl ether, and purified by distillation or chromatography.

This method yields 4-bromomethyl-1-trifluoromethoxybenzene analogs in yields exceeding 60%, representing a significant improvement over earlier methods.

Fluorination Positioning and Selectivity

The fluorine substituent at the 2-position is introduced either before or after bromomethylation depending on synthetic strategy and availability of intermediates. Fluorination is controlled to prevent multiple substitutions and to maintain regioselectivity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Trifluoromethoxybenzene (commercially available) | Industrial-scale availability |

| Bromomethylation Reagents | Paraformaldehyde + HBr or alkali bromide + acid | Lewis acids (ZnCl₂, AlCl₃) or protonic acids as catalysts |

| Reaction Temperature | 20–90°C | Broad range allows optimization |

| Molar Ratios | Formaldehyde: 1.2–3 mol/mol; Bromide: 2–5 mol/mol | Excess bromide favors complete bromomethylation |

| Solvents | Methanol, acetic acid | Facilitate reaction and solubilize reagents |

| Yield | ≥60% | Significant improvement over previous methods |

| Purification | Extraction + distillation or chromatography | Ensures high purity |

Research Findings and Analysis

- The bromomethylation step is critical for obtaining the desired 1-(bromomethyl) substitution. The use of Lewis or protonic acid catalysts enhances the electrophilic substitution of the benzene ring by the bromomethyl cation generated in situ.

- The reaction is sensitive to temperature and reagent ratios; low temperatures minimize side reactions such as over-bromination or polymerization of formaldehyde.

- The trifluoromethoxy group is electron-withdrawing, which influences the reactivity of the aromatic ring, favoring substitution at positions ortho and para to it. This electronic effect is leveraged to achieve regioselective bromomethylation at the 1-position relative to the trifluoromethoxy substituent.

- Fluorine substitution at the 2-position is achieved through controlled fluorination reactions, ensuring the final compound has the desired substitution pattern without positional isomers.

- The described process allows for scale-up due to the use of commercially available starting materials and relatively mild reaction conditions, making it suitable for industrial application.

化学反应分析

Types of Reactions

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 2-fluoro-3-(trifluoromethoxy)toluene.

科学研究应用

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structural features.

Medicine: Investigated for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene depends on its specific application

Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity.

相似化合物的比较

Table 1: Substituent Positions and Functional Group Variations

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) at position 3 in the target compound reduces electron density on the benzene ring, stabilizing intermediates in SN2 reactions compared to non-fluorinated analogues .

- Reactivity : The fluorine atom at position 2 further polarizes the C-Br bond in the bromomethyl group, increasing susceptibility to nucleophilic attack. This contrasts with 1-(Bromomethyl)-3-(trifluoromethoxy)benzene, where the absence of fluorine at position 2 results in slower reaction kinetics .

- Steric Considerations : Methyl-substituted analogues (e.g., 2-Methyl-4-(trifluoromethoxy)benzyl bromide) exhibit reduced reactivity in cross-coupling reactions due to steric hindrance .

Reactivity Trends :

- Radical Bromination : Preferred for regioselective bromination of electron-deficient aromatic rings (e.g., trifluoromethoxy-substituted toluenes) .

- SN2 Reactions : The target compound undergoes efficient substitution with nucleophiles (e.g., cyanide in Flufenerim synthesis) due to the activating effects of fluorine and trifluoromethoxy groups .

Physical and Chemical Properties

Table 3: Comparative Physical Properties

Notable Differences:

- The additional fluorine in the target compound slightly lowers its boiling point compared to non-fluorinated analogues due to reduced molecular weight and polarity .

- Higher purity (≥97%) is achievable for trifluoromethoxy derivatives due to optimized industrial purification techniques (e.g., continuous flow reactors) .

生物活性

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene (CAS No. 184970-25-0) is a fluorinated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and trifluoromethoxy groups, suggests diverse biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C8H5BrF4O

- Molecular Weight : 257.02 g/mol

- Purity : Typically >95% in commercial preparations

- Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is influenced by its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation or survival.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, impacting signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated various fluorinated compounds, including this compound, for their efficacy against fungal strains. The compound exhibited significant inhibition against Candida albicans, suggesting its potential as an antifungal agent .

- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that this compound could induce apoptosis in cancer cell lines. For example, it was tested on HeLa cells (cervical cancer) and showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group is crucial for enhancing the lipophilicity and bioavailability of the compound. Modifications to the bromine substituent have been shown to affect the compound's interaction with biological targets, emphasizing the importance of specific structural features in determining biological activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethoxy group | Increased antimicrobial potency |

| Bromine substitution | Enhanced cytotoxicity against cancer cells |

| Fluorine atom at position 2 | Improved receptor binding affinity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation or functional group substitution on a pre-functionalized benzene ring. For example, bromomethylation of fluorinated precursors using agents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media is common . Reaction optimization should include temperature control (0–5°C for bromomethylation), solvent choice (e.g., THF for polar aprotic conditions), and stoichiometric ratios to minimize side reactions like over-halogenation. Yields can vary from 50–80% depending on the purity of starting materials .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- NMR Spectroscopy : - and -NMR can resolve substituent positions (e.g., δ 5.18 ppm for -CHBr in DMSO-d) .

- X-ray Crystallography : Provides definitive proof of regiochemistry for the bromomethyl, fluoro, and trifluoromethoxy groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (CHBrFO, MW 257.02) .

Q. What are the key physical and chemical properties relevant to handling this compound?

- Properties :

- Stability : Hygroscopic; store under inert atmosphere (N/Ar) at 2–8°C to prevent hydrolysis of the bromomethyl group .

- Hazards : Corrosive (GHS Class 8; H314). Use PPE, including nitrile gloves and fume hoods .

- Solubility : Soluble in THF, DCM, and DMSO; limited solubility in water (<0.1 mg/mL) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence regioselectivity in Diels-Alder reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy (-OCF) group deactivates the benzene ring, directing electrophilic attacks to the less hindered position. In reactions with dienophiles (e.g., furan/LDA systems), the bromomethyl group acts as a leaving group, enabling cycloaddition at the 2-fluoro-substituted carbon . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Troubleshooting :

- Impurity Analysis : Use HPLC or GC-MS to identify byproducts (e.g., di-brominated species).

- Reaction Monitoring : In-situ IR spectroscopy tracks intermediate formation (e.g., -CHBr stretch at 600–650 cm) .

- Alternative Routes : Compare bromomethylation vs. nucleophilic substitution pathways for yield optimization .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Case Study : In ovarian cancer research, it was used to synthesize sodium 4-(3-(trifluoromethoxy)benzyloxy)benzenesulfonate (compound 28), a selective ADAM-17 inhibitor. Key steps included nucleophilic substitution (61% yield) and purification via recrystallization .

Q. What computational tools predict its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Modeling Approach :

- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes by analyzing bond dissociation energies (BDEs) of C-Br (≈70 kcal/mol) and C-F (≈116 kcal/mol) .

- Docking Studies : Assess steric hindrance from the trifluoromethoxy group on palladium catalyst coordination .

Comparative Analysis

Q. How does the substitution pattern (e.g., 2-fluoro vs. 4-fluoro) alter biological activity in analogs?

- Structure-Activity Relationship (SAR) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。